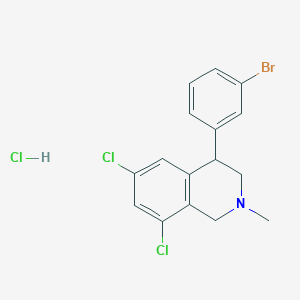

![molecular formula C16H23NO4 B1322432 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid CAS No. 651728-28-8](/img/structure/B1322432.png)

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

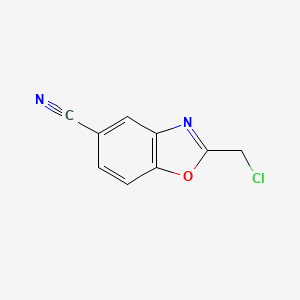

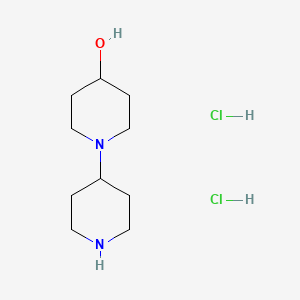

6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid, also known as DMPA, is a chemical compound with the molecular formula C16H23NO4 . Its average mass is 293.358 Da and its monoisotopic mass is 293.162720 Da .

Physical and Chemical Properties The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 551.0±50.0 °C at 760 mmHg . The vapour pressure of the compound is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.5±3.0 kJ/mol . The flash point is 287.1±30.1 °C . The index of refraction is 1.524 . The molar refractivity is 80.2±0.3 cm³ . The compound has 5 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . The polar surface area is 76 Ų . The polarizability is 31.8±0.5 10^-24 cm³ . The surface tension is 43.4±3.0 dyne/cm . The molar volume is 262.1±3.0 cm³ .

Applications De Recherche Scientifique

Antimicrobial Investigation

6,7-Dimethylquinoxaline derivatives, including structures similar to 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid, have been synthesized and investigated for antimicrobial potency. Variations in the side chain, such as acetamido and Schiffs bases, have been explored to study their effect on antimicrobial activity, indicating a potential for this compound in antimicrobial research (El-Gaby et al., 2002).

Synthesis of Glycolipids

This compound or its derivatives might be involved in the enzymatic synthesis of glycolipids, such as amino sugar fatty acid esters. These glycolipids have wide-ranging applications, from food and pharmaceutical formulations to cleaning products, indicating the compound’s relevance in the creation of "green surfactants" (Pöhnlein et al., 2014).

Acid Recovery Processes

The compound or its related structures could be involved in the acid recovery process, as indicated by the use of similar compounds in the synthesis of novel anion exchange membranes. These membranes have shown good acid permeability and selectivity, essential for processes like diffusion dialysis for acid recovery (Irfan et al., 2018).

Corrosion Inhibition

Derivatives of this compound, specifically Schiff's bases derived from it, have been synthesized and shown to act as effective corrosion inhibitors. This application is significant in protecting metals from corrosion, especially in acidic environments (Gupta et al., 2016).

Fluorescence Studies and Hybridization of Oligodeoxyribonucleotides

Some novel fluorophores related to this compound have been synthesized and studied for their fluorescence properties. These compounds have been used in labeling oligodeoxyribonucleotides, showing potential applications in molecular biology and genetics (Singh & Singh, 2007).

Propriétés

IUPAC Name |

6-[[2-(3,5-dimethylphenoxy)acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12-8-13(2)10-14(9-12)21-11-15(18)17-7-5-3-4-6-16(19)20/h8-10H,3-7,11H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVVFTILIXTSFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NCCCCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626005 |

Source

|

| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651728-28-8 |

Source

|

| Record name | 6-[2-(3,5-Dimethylphenoxy)acetamido]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)